molecular formula C19H17N7S B13356018 N,N-dimethyl-4-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline

N,N-dimethyl-4-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline

Cat. No.: B13356018
M. Wt: 375.5 g/mol
InChI Key: YIFLPQVXLLZLQQ-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline involves multiple steps, starting with the preparation of the core heterocyclic structures. The synthesis typically begins with the formation of 2-methylimidazo[1,2-a]pyridine, which is then subjected to further functionalization to introduce the triazolo[3,4-b][1,3,4]thiadiazole moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors and green chemistry principles to ensure a more sustainable and scalable process .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, iodine, sodium methoxide, and various organic solvents such as methanol and chloroform. Reaction conditions typically involve controlled temperatures and specific pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

N,N-dimethyl-4-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-4-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline is unique due to its combination of multiple heterocyclic structures, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C19H17N7S

Molecular Weight

375.5 g/mol

IUPAC Name

N,N-dimethyl-4-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline

InChI

InChI=1S/C19H17N7S/c1-12-16(25-11-5-4-6-15(25)20-12)17-21-22-19-26(17)23-18(27-19)13-7-9-14(10-8-13)24(2)3/h4-11H,1-3H3

InChI Key

YIFLPQVXLLZLQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=CC=C(C=C5)N(C)C

Origin of Product

United States

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